molecular formula C10H6BrF6NO B3192488 N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 630125-84-7

N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B3192488
CAS No.: 630125-84-7
M. Wt: 350.05 g/mol
InChI Key: GCIWCAMQJPRDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a synthetic compound characterized by its unique structural properties, including multiple trifluoromethyl groups. These groups are often sought after in medicinal chemistry for their ability to modulate the physical, chemical, and biological properties of molecules. The bromomethyl group adds a reactive site, allowing for further chemical modification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves a multi-step process:

  • Starting with the halogenation of an aromatic compound to introduce the trifluoromethyl groups.

  • Subsequent bromomethylation of the aromatic ring.

  • Formation of the acetamide group via acylation.

Each step requires specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: Scaling the synthesis for industrial production necessitates optimization of reaction conditions. This includes temperature control, the use of high-purity reagents, and sometimes continuous flow processes to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various types of reactions, including:

  • Substitution reactions, where the bromine atom is replaced by other nucleophiles.

  • Reduction reactions, which can modify the trifluoromethyl groups.

  • Oxidation reactions, leading to different oxidation states of the compound.

Common Reagents and Conditions:

  • For substitution reactions, reagents such as sodium azide, potassium thiolate, or amines are commonly used.

  • Reduction may be achieved using reagents like lithium aluminium hydride or hydrogenation catalysts.

  • Oxidation reactions often employ agents such as potassium permanganate or chromium trioxide.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used, often leading to derivatives with modified functional groups.

Scientific Research Applications

N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide has diverse applications across several fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential in bioactive compound development due to its unique functional groups.

  • Industry: Utilized in the manufacturing of specialty chemicals, where its reactivity can be harnessed for creating tailored products.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo various chemical reactions, which can interact with different molecular targets. For instance, the bromomethyl group allows for alkylation reactions, which can modify biological molecules and alter their activity. The trifluoromethyl groups often enhance the lipophilicity of the compound, affecting its distribution within biological systems.

Molecular Targets and Pathways Involved:

  • Enzymes: Can be inhibited or modified through interactions with the compound.

  • Receptors: May interact with cellular receptors, altering signal transduction pathways.

  • DNA/RNA: Potential to alkylate nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparing N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide with other compounds:

  • N-[4-(chloromethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide: Similar in structure but the chloromethyl group is less reactive compared to the bromomethyl group.

  • N-[4-(methyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide: Lacks the halogen, reducing its reactivity.

  • N-[4-(bromomethyl)-3-(methyl)phenyl]-2,2,2-trifluoroacetamide: Does not have the trifluoromethyl group, which can drastically alter its properties.

The uniqueness of this compound lies in the combination of reactive bromomethyl and multiple trifluoromethyl groups, offering a versatile scaffold for various chemical transformations and applications.

Properties

IUPAC Name

N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF6NO/c11-4-5-1-2-6(3-7(5)9(12,13)14)18-8(19)10(15,16)17/h1-3H,4H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIWCAMQJPRDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722399
Record name N-[4-(Bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630125-84-7
Record name N-[4-(Bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 60.9 g (224.6 mmol) of N-(4-methyl-3-trifluoromethyl-phenyl)-2,2,2-trifluoro-acetamide in 830 ml n-butyl acetate under a nitrogen atmosphere, 44 g (247 mmol) N-bromosuccinimide and 830 mg (5 mmol) azo-iso-butyronitrile are added. The suspension is heated up to 60° C. and then illuminated for 30 min by a Phillips low-voltage lamp (500 W; 10500 lm), whereby the temperature rises to 70-75° C. and a clear brown solution is formed. There is still remaining educt detectable, therefore another 22 g N-bromosuccinimide are added in 3 portions. After totally 6 h illumination, the resulting solid is filtered off and discarded and the filtrate concentrated. The residue is distributed between 2 l CH2Cl2 and 1 l H2O and the aqueous layer extracted with 1 l CH2Cl2. The organic phases are washed 4 times with 1 l H2O, 0.5 l brine, dried (Na2SO4) and concentrated. Column chromatography (SiO2; hexane/CH2Cl2 2:1→1:1) and crystallization from CH2Cl2/hexane yields the title compound: m.p.: 119-120° C.
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
[Compound]
Name
azo-iso-butyronitrile
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
830 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under N2-atmosphere, a suspension of N-(4-methyl-3-trifluoromethyl-phenyl)2,2,2-trifluoro-acetamide (Stage 128.4; 5.21 g, 19.2 mmol), N-bromosuccinimide (15 g, 84 mmol) and azo-iso-butyronitrile (740 mg, 4.5 mmol) in 430 ml of CCl4 is heated to 85° C. for 15 h. The hot mixture is filtered, the solid washed with CCl4 and discarded. The filtrate is concentrated, the residue re-dissolved in CH2Cl2 (0.7 L) and washed twice with 0.5 M solution of Na2S2O3 and brine. The inorganic phases are extracted with 2 portions of CH2Cl2, the organic phases dried (Na2SO4) and concentrated. Column chromatography (SiO2; hexane/CH2Cl2 1:1) yields the title compound: 1H-NMR (DMSO-d6): 11.59 (s, HN), 8.06 (d, 1H), 7.97 (dd, 1H), 7.76 (d, 1H), 4.77 (s, 2H).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
azo-iso-butyronitrile
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
430 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Reactant of Route 2
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Reactant of Route 3
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Reactant of Route 5
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.